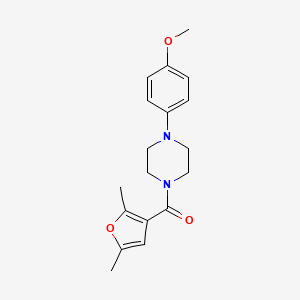![molecular formula C13H12ClNO4 B5643003 ethyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-furancarboxylate](/img/structure/B5643003.png)
ethyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-furancarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to ethyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-furancarboxylate involves complex chemical reactions, often requiring precise conditions to achieve the desired products. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate showcases the type of reactions and conditions that might be similar to those used for our compound of interest. These processes typically involve cyclocondensation reactions, starting from specific esters and hydrazine derivatives, and can be influenced by factors such as catalysts, temperature, and solvent choice (Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class is often determined using X-ray crystallography, which provides detailed information about the atomic arrangement and molecular geometry. The structure is crucial for understanding the compound's reactivity and physical properties. For example, the study of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate reveals its crystal structure, which could offer insights into the structural aspects of ethyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-furancarboxylate (Hu Yang, 2009).
Chemical Reactions and Properties
The chemical behavior of ethyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-furancarboxylate is likely complex, involving reactions such as nucleophilic substitutions, condensation, and possibly cyclization reactions, depending on the reactants and conditions. The reactivity is significantly influenced by the functional groups present in the molecule, such as the ester group, amino group, and the furan ring.
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its handling and storage. For instance, the solubility in various solvents can affect its applications in synthesis and formulation.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives, are crucial for its practical applications. These properties depend on the molecular structure and the electronic distribution within the molecule.
References
- (Achutha et al., 2017) - Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Crystal and molecular structure, Hirshfeld surface analysis.
- (Hu Yang, 2009) - Synthesis and Crystal Structure of Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate.
Propiedades
IUPAC Name |
ethyl 2-(3-chloroanilino)-4-oxofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-4-8(14)6-9/h3-6,15H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYZVGWYASXAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5642924.png)
![ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5642932.png)

![2-(3-allyl-4-methoxybenzoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5642947.png)

![1-(4-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione](/img/structure/B5642967.png)
![2-(pyridin-2-ylmethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642982.png)
![9-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642990.png)
![7-({2-[(2-phenylethyl)thio]pyridin-3-yl}carbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5643011.png)
![N-[rel-(3R,4S)-1-(5-chloro-2,4-dimethoxybenzyl)-4-cyclopropyl-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5643019.png)
![3-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5643024.png)
![3,5-dichloro-N,4-dimethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5643027.png)
![5-(3,4-dimethylphenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5643047.png)
![3-{3-[(3R*,4S*)-3-amino-4-(5-methyl-2-furyl)pyrrolidin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B5643053.png)